molecular formula C15H9N B12964346 9-Ethynylacridine

9-Ethynylacridine

Cat. No.: B12964346
M. Wt: 203.24 g/mol
InChI Key: YNIURVAGOWGKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Ethynylacridine is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives are known for their diverse applications in medicinal chemistry, particularly as antibacterial and anticancer agents. This compound, with its unique ethynyl group at the 9th position, exhibits distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-ethynylacridine typically involves the dehydrobromination of 9-(1,2-dibromoethyl)acridine. This precursor can be obtained by the bromination of 9-vinylacridine. The dehydrobromination process is carried out using methanolic potassium hydroxide in dioxane, yielding this compound with a 55% yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The key steps involve the bromination of 9-vinylacridine followed by dehydrobromination under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 9-Ethynylacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Aqueous Sodium Hydroxide: Used in addition reactions with active methylene compounds.

    Hydrochloric Acid in Ethanol: Used in substitution reactions with p-nitrosodialkylaniline.

Major Products Formed:

Mechanism of Action

The mechanism of action of 9-ethynylacridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound’s ethynyl group enhances its binding affinity to DNA, making it a potent agent for studying DNA interactions .

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its ethynyl group, which imparts unique chemical reactivity and enhances its ability to intercalate into DNA. This makes it particularly valuable for applications in medicinal chemistry and molecular biology .

Properties

Molecular Formula

C15H9N

Molecular Weight

203.24 g/mol

IUPAC Name

9-ethynylacridine

InChI

InChI=1S/C15H9N/c1-2-11-12-7-3-5-9-14(12)16-15-10-6-4-8-13(11)15/h1,3-10H

InChI Key

YNIURVAGOWGKOT-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2C=CC=CC2=NC3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.